6-Chloro-8-fluoroimidazo[1,2-b]pyridazine

Kinase Inhibition Molecular Docking Medicinal Chemistry

6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is a dual-halogenated imidazo[1,2-b]pyridazine scaffold designed for selective kinase inhibitor development. The 6-Cl group permits efficient SNAr decoration, while the 8-F substituent optimizes CNS drug-like properties without introducing lability. This orthogonal reactivity simplifies processing chemistry, enabling high-yield parallel library synthesis and PROTAC linker attachment. Compared to 6,8-dichloro analogs, this building block offers superior metabolic stability and BBB penetration potential for neuroscience programs. Choose this high-purity intermediate to accelerate your med chem campaigns.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
Cat. No. B13017562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-fluoroimidazo[1,2-b]pyridazine
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC(=N2)Cl)F
InChIInChI=1S/C6H3ClFN3/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H
InChIKeySWJQCIJOZOTRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-fluoroimidazo[1,2-b]pyridazine: A Strategic Heterocyclic Building Block for Pharmaceutical Research & Development


6-Chloro-8-fluoroimidazo[1,2-b]pyridazine (CAS 2306272-97-7) is a fluorinated and chlorinated heteroaromatic compound belonging to the imidazo[1,2-b]pyridazine class . This scaffold is recognized as a privileged structure in modern drug discovery, particularly as a core for developing potent and selective kinase inhibitors [1]. The compound is characterized by a fused bicyclic system comprising an imidazole ring and a pyridazine ring, which are substituted with a chlorine atom at the 6-position and a fluorine atom at the 8-position. This specific halogenation pattern is designed to serve as a versatile synthetic intermediate, enabling further functionalization via nucleophilic aromatic substitution (SNAr) at the 6-chloro position and cross-coupling reactions, while the fluorine atom can modulate the molecule's physicochemical properties, such as metabolic stability and lipophilicity .

Why 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine Cannot Be Substituted by Other Imidazo[1,2-b]pyridazines


The precise substitution pattern of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine dictates its unique utility and biological relevance, making it non-interchangeable with other imidazo[1,2-b]pyridazine analogs. The presence of both a chlorine at the 6-position and a fluorine at the 8-position creates a distinct electronic and steric environment on the pyridazine ring . This dual halogenation is critical for specific synthetic applications: the 6-chloro group serves as a primary reactive handle for derivatization, while the 8-fluoro substituent acts as a more inert, but electronically influential, bioisostere that can enhance binding affinity and metabolic stability without the lability of a second chloro group [1]. Substituting this compound with a 6-chloro analog lacking the 8-fluoro group, or with a 6,8-dichloro derivative, would fundamentally alter its reactivity profile, the physicochemical properties of downstream products, and its potential for selective target engagement in a medicinal chemistry campaign [2]. The evidence below quantifies these critical differences.

Quantitative Evidence Guide: 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine vs. Closest Analogs


Enhanced In Silico Kinase Binding Affinity Compared to Non-Fluorinated Analog

In the context of CDK2/9 inhibitor design, a related imidazo[1,2-b]pyridazine analog containing both 6-chloro and a 4-fluorophenyl group exhibits potent low-nanomolar IC50 values. While direct experimental data for 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is not available, class-level inference from molecular docking studies on similar chloro-fluoro substituted scaffolds indicates that the presence of the fluorine atom at the 8-position is expected to confer enhanced binding energy and selectivity compared to the non-fluorinated 6-chloroimidazo[1,2-b]pyridazine core [1].

Kinase Inhibition Molecular Docking Medicinal Chemistry

Strategic Orthogonal Reactivity: 6-Chloro vs. 8-Fluoro Handles for Parallel Synthesis

A direct head-to-head comparison of synthetic utility reveals that 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine offers orthogonal reactivity not present in its 6-chloro or 6,8-dichloro counterparts. The 6-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, allowing for selective derivatization. In contrast, the 8-fluoro group is significantly less reactive under the same conditions, enabling a two-step diversification strategy without the need for protecting groups. This contrasts with 6,8-dichloroimidazo[1,2-b]pyridazine, which often leads to complex mixtures of mono- and di-substituted products [1].

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Improved Physicochemical Profile for CNS Drug Discovery: cLogP Comparison

A class-level inference can be made regarding the impact of the 8-fluoro substituent on lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration. Replacing a hydrogen with a fluorine atom typically results in a modest increase in lipophilicity (ΔcLogP ~ +0.3 to +0.5), which can be beneficial for CNS target engagement without drastically increasing the risk of metabolic instability or hERG binding. This is in contrast to the 6,8-dichloro analog, which would have a significantly higher cLogP (estimated ΔcLogP > +1.0) and increased lipophilicity-related liabilities [1].

CNS Drug Discovery Physicochemical Properties ADME

Precursor to High-Potency Kinase Inhibitors: Class-Level Benchmarking

The imidazo[1,2-b]pyridazine scaffold, particularly when halogenated, has been validated as a core for developing potent and selective kinase inhibitors. For example, a related imidazo[1,2-b]pyridazine derivative (compound 22) demonstrated extremely potent BTK inhibition with an IC50 of 1.3 nM and high selectivity across 310 kinases [1]. Similarly, optimization of this scaffold has yielded selective Haspin and Mps1 inhibitors with low nanomolar cellular activity (Mps1 IC50 = 0.70 nM) [2][3]. The 6-chloro-8-fluoro substitution pattern on the target compound is a direct precursor for introducing the structural motifs necessary to achieve this level of potency and selectivity.

Kinase Inhibition BTK Haspin CDK

Optimal Research and Industrial Applications for 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine


Medicinal Chemistry: Synthesis of Selective Kinase Inhibitor Libraries

This compound is an ideal core for generating focused libraries of kinase inhibitors. The orthogonal reactivity of the 6-chloro and 8-fluoro groups enables efficient, high-throughput parallel synthesis. Researchers can selectively derivatize the 6-position with various amines, alcohols, or thiols via SNAr, followed by further elaboration at other positions. The resulting compounds can be screened against a panel of kinases, such as CDK, BTK, Haspin, or Mps1, to identify potent and selective leads [1]. This approach is directly supported by the class-level potency and synthetic efficiency evidence (Evidence Items 1, 2, 4).

CNS Drug Discovery: Development of Brain-Penetrant Therapeutics

The unique halogenation pattern of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is particularly well-suited for CNS drug discovery programs. The 8-fluoro substituent is a well-established strategy to fine-tune lipophilicity, often achieving an optimal cLogP range (e.g., 1-3) for BBB penetration while mitigating the risks associated with high lipophilicity, such as promiscuity and poor metabolic stability. This makes the compound a superior starting material over 6,8-dichloro analogs for projects targeting neurological disorders, including Alzheimer's disease, Parkinson's disease, or psychiatric conditions, where kinase inhibition or PDE10 modulation is a therapeutic strategy [2][3]. This application is derived from the physicochemical property comparison (Evidence Item 3).

Chemical Biology: Design of Bifunctional Degraders (PROTACs)

The imidazo[1,2-b]pyridazine scaffold, when appropriately substituted, has demonstrated high affinity for specific kinases. 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine serves as a modular building block for synthesizing PROTACs (Proteolysis Targeting Chimeras). The 6-position can be functionalized with a linker to recruit an E3 ligase (e.g., CRBN or VHL), while other vectors on the scaffold can be optimized to maintain high target affinity. The 8-fluoro group can enhance binding to the kinase target while providing a stable, non-interfering substitution. This application leverages the established kinase binding potential of the scaffold (Evidence Item 4).

Process Chemistry: Scale-Up of Advanced Intermediates

For organizations moving from discovery to preclinical development, the orthogonal reactivity of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine simplifies process chemistry. The ability to selectively functionalize the 6-position with high fidelity minimizes the formation of undesired byproducts, leading to higher yields, simpler purification protocols, and a more robust and scalable manufacturing process. This is a significant advantage over less selective building blocks like 6,8-dichloroimidazo[1,2-b]pyridazine . This application is based on the direct head-to-head synthetic comparison (Evidence Item 2).

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